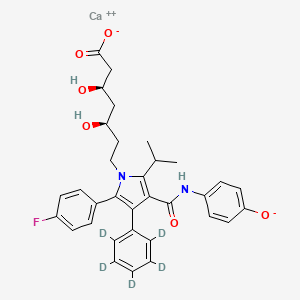

4-Hydroxy Atorvastatin-d5 (calcium)

Description

Contextualization of Atorvastatin (B1662188) and its Major Hydroxylated Metabolites in Preclinical Drug Development Research

In preclinical drug development, the investigation of these metabolites is crucial for several reasons:

Pharmacological Activity: The hydroxylated metabolites exhibit inhibitory effects on HMG-CoA reductase comparable to the parent drug, atorvastatin. mdpi.com Understanding their formation and disposition is essential for a complete picture of the drug's efficacy.

Drug-Drug Interactions: Atorvastatin and its metabolites are involved in drug-drug interactions, particularly with inhibitors and inducers of CYP3A4. nih.gov Research has shown that atorvastatin and its metabolites can act as ligands for the pregnane (B1235032) X receptor (PXR), a key regulator of drug-metabolizing enzymes and transporters. nih.gov However, there are differences in how the parent drug and its metabolites interact with PXR, with the para-hydroxy metabolite showing a potentially reduced capacity for drug interactions. nih.gov

Metabolic Profiling: Characterizing the metabolic pathways of atorvastatin, including the formation of its hydroxylated and other beta-oxidation products, is a fundamental aspect of preclinical research. drugbank.com This information helps in understanding the drug's clearance mechanisms and potential inter-individual variability in response.

Bioanalytical Method Development: The accurate quantification of atorvastatin and its metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. The development of sensitive and specific analytical methods, often utilizing mass spectrometry, relies on a thorough understanding of the metabolic profile. researchgate.net

The interconversion between the active hydroxy acid form and the inactive lactone form of atorvastatin and its metabolites is another important consideration in preclinical studies, as both forms can be present in equilibrium in serum. researchgate.netrsc.org

Significance of Stable Isotopes in Pharmaceutical Research

Stable isotopes, which are non-radioactive forms of elements containing an extra neutron, have become indispensable tools in pharmaceutical research. nih.goviaea.org Their use offers a safe and effective way to trace the metabolic fate of drugs and to serve as internal standards in quantitative bioanalysis. nih.govresearchgate.net

Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen. wikipedia.org Deuterium labeling involves the strategic replacement of one or more hydrogen atoms in a molecule with deuterium atoms. clearsynth.com This substitution results in a molecule that is chemically very similar to its non-deuterated counterpart but with a greater mass. clearsynth.com

The key principle underlying the utility of deuterium labeling is the kinetic isotope effect (KIE) . chem-station.com The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. researchgate.net This difference in bond energy can lead to a slower rate of chemical reactions that involve the cleavage of this bond, a phenomenon known to significantly impact the metabolic profiles of compounds dependent on C-H bond cleavage. researchgate.net

The process of introducing deuterium into a molecule can be achieved through various chemical synthesis methods, including catalytic hydrogen-deuterium exchange reactions. youtube.com

The unique properties of deuterated compounds make them highly valuable in both quantitative bioanalysis and mechanistic drug studies.

In quantitative bioanalysis , particularly in mass spectrometry-based methods, deuterated analogs of the analyte are considered the gold standard for internal standards. tandfonline.comthalesnano.com The rationale for their use includes:

Similar Physicochemical Properties: Deuterated internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. clearsynth.com

Mass Differentiation: The mass difference between the deuterated internal standard and the non-deuterated analyte allows for their distinct detection and quantification by the mass spectrometer. tandfonline.com

Improved Accuracy and Precision: By compensating for variations in sample extraction, matrix effects, and instrument response, the use of a deuterated internal standard significantly improves the accuracy and precision of the analytical method. thalesnano.com

In mechanistic studies , deuterium labeling is a powerful tool to:

Elucidate Metabolic Pathways: By strategically placing deuterium at sites of potential metabolism, researchers can investigate the mechanisms and rates of metabolic reactions. researchgate.netnih.gov The presence or absence of a kinetic isotope effect can provide insights into whether a particular C-H bond cleavage is a rate-limiting step in metabolism. researchgate.net

Investigate Pharmacokinetics: Deuterated compounds can be used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of a drug without altering its fundamental pharmacological properties. researchgate.netthalesnano.com

Develop "Soft Drugs" and "Hard Drugs": Deuteration can be used to intentionally slow down metabolism at a specific site, potentially leading to improved pharmacokinetic profiles, such as a longer half-life, or to reduce the formation of toxic metabolites. researchgate.netnih.gov

Scope and Objectives of Academic Inquiry on 4-Hydroxy Atorvastatin-d5 (Calcium)

4-Hydroxy Atorvastatin-d5 (calcium) is the deuterium-labeled analog of the active metabolite of atorvastatin. medchemexpress.compharmaffiliates.com Its primary role in academic and pharmaceutical research is as an internal standard for the highly accurate and precise quantification of the unlabeled 4-hydroxy atorvastatin metabolite in biological samples using mass spectrometry techniques like LC-MS/MS. pharmaffiliates.comresearchgate.net

The objectives of using 4-Hydroxy Atorvastatin-d5 (calcium) in research are to:

Facilitate Accurate Bioanalysis: To serve as a reliable internal standard in the development and validation of bioanalytical methods for quantifying 4-hydroxy atorvastatin in various biological matrices (e.g., plasma, urine). nih.govnih.gov This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.

Support Pharmacokinetic and Metabolism Studies: To enable precise measurement of 4-hydroxy atorvastatin concentrations, thereby contributing to a better understanding of the pharmacokinetics of atorvastatin and the role of its active metabolites. thalesnano.comacs.org

Ensure Method Robustness: The use of a stable isotope-labeled internal standard like 4-Hydroxy Atorvastatin-d5 (calcium) is a key component of robust and reliable bioanalytical methods that meet regulatory standards for drug development. tandfonline.comportlandpress.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C33H33CaFN2O6 |

|---|---|

Molecular Weight |

617.7 g/mol |

IUPAC Name |

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C33H35FN2O6.Ca/c1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;/h3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;+2/p-2/t26-,27-;/m1./s1/i3D,4D,5D,6D,7D; |

InChI Key |

PXVKCBJKCBMVNK-BCJROOIDSA-L |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=C(C=C3)[O-])C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Ca+2] |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[O-].[Ca+2] |

Origin of Product |

United States |

Advanced Synthetic Strategies and Isotopic Derivatization of 4 Hydroxy Atorvastatin D5 Calcium

Retrosynthetic Approaches to Atorvastatin (B1662188) and its Hydroxylated Metabolites

The synthesis of atorvastatin and its metabolites is a well-established field, with several retrosynthetic strategies developed over the years. A common industrial approach involves the Paal-Knorr cyclocondensation to form the central pyrrole (B145914) ring. nih.govacs.org This method typically involves the reaction of a 1,4-diketone with a primary amine. nih.govacs.org More recent innovations have explored multicomponent reactions (MCRs), such as the Ugi four-component reaction, to construct key intermediates more efficiently. nih.govacs.org

For the synthesis of hydroxylated metabolites like 4-hydroxy atorvastatin, the introduction of the hydroxyl group presents an additional challenge. This is often achieved through late-stage oxidation of the atorvastatin molecule or by incorporating a protected hydroxyl group into one of the starting materials. Biocatalytic approaches using cytochrome P450 enzymes, which are responsible for the metabolism of atorvastatin in vivo, have also been explored for the specific production of hydroxylated metabolites. researchgate.netmdpi.com

A key intermediate in many atorvastatin syntheses is a chiral building block that establishes the correct stereochemistry of the dihydroxyheptanoic acid side chain. newdrugapprovals.orgbiomolther.org The synthesis of this side chain often involves asymmetric reduction or the use of chiral pool starting materials.

Isotopic Labeling Methodologies for Deuterium (B1214612) Incorporation

The introduction of deuterium into the atorvastatin scaffold requires careful planning to ensure site-specificity and high levels of incorporation. Deuterium labeling can significantly alter the mass of a molecule without substantially changing its chemical properties, making it an ideal tool for mass spectrometry-based quantification. researchgate.netmdpi.com

Strategies for Site-Specific Deuteration (e.g., Phenyl-d5 Moiety)

A common strategy for introducing a d5-labeled phenyl group is to utilize a commercially available deuterated starting material, such as aniline-d5. researchgate.net This deuterated building block can then be incorporated into the atorvastatin scaffold through established synthetic routes. For instance, in a synthesis proceeding via a Paal-Knorr reaction, the d5-aniline could be used as the primary amine component.

The stability of the carbon-deuterium bond is a key advantage of this approach, as deuterium atoms are less prone to exchange than protons, particularly under physiological conditions. google.com This ensures that the isotopic label is retained throughout the analytical process.

Chemical Transformations for the Formation of the 4-Hydroxy Moiety

The introduction of the 4-hydroxy group onto the pyrrole ring can be achieved through several methods. One approach involves the direct oxidation of the atorvastatin molecule using a suitable oxidizing agent. However, this can sometimes lead to a mixture of ortho- and para-hydroxylated products. nih.gov

A more controlled method involves the use of a precursor molecule where the 4-position of the pyrrole is functionalized with a group that can be later converted to a hydroxyl group. This could involve, for example, a protected phenol (B47542) or a group that can be displaced by a hydroxyl nucleophile.

Biocatalytic methods using specific cytochrome P450 enzymes, such as CYP3A4, which is the primary enzyme responsible for atorvastatin metabolism in humans, offer a highly regioselective route to the 4-hydroxy metabolite. mdpi.comresearchgate.net Engineered bacterial P450 enzymes have also shown promise in the selective hydroxylation of atorvastatin. mdpi.com

Purification and Advanced Characterization of Deuterated Metabolites

Following synthesis, the deuterated metabolite must be rigorously purified and characterized to confirm its identity, isotopic purity, and structural integrity.

Chromatographic Purification Techniques for Isotopic Purity

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification of pharmaceutical compounds and their metabolites. emrespublisher.com Reversed-phase HPLC, often coupled with mass spectrometry, is particularly effective for separating the desired deuterated metabolite from any unreacted starting materials, non-deuterated analogs, and other impurities. researchgate.net The choice of column, mobile phase, and gradient conditions is critical to achieving high resolution and purity. researchgate.net Solid-phase extraction (SPE) can also be employed as a preliminary purification step to remove major contaminants from the reaction mixture. emrespublisher.com

Spectroscopic and Spectrometric Methods for Confirmation of Deuteration and Structural Integrity (e.g., High-Resolution Mass Spectrometry for d5 Placement)

A combination of spectroscopic and spectrometric techniques is essential for the comprehensive characterization of 4-Hydroxy Atorvastatin-d5.

High-Resolution Mass Spectrometry (HRMS): HRMS is the definitive technique for confirming the successful incorporation of deuterium and determining the exact mass of the labeled molecule. nih.gov By comparing the mass-to-charge ratio (m/z) of the deuterated compound with its non-deuterated counterpart, the number of incorporated deuterium atoms can be precisely determined. emrespublisher.com Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule and confirm the location of the deuterium atoms on the phenyl ring by analyzing the fragmentation pattern. scirp.org

| Technique | Information Gained |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination, confirmation of deuterium incorporation. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation, confirmation of d5 placement on the phenyl ring. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of overall structure and absence of proton signals in the deuterated positions. |

The combination of these advanced synthetic and analytical techniques enables the production of high-purity 4-Hydroxy Atorvastatin-d5 (calcium), a crucial tool for advancing our understanding of the metabolism and pharmacokinetics of atorvastatin.

Sophisticated Analytical Methodologies Employing 4 Hydroxy Atorvastatin D5 Calcium As an Internal Standard

Principles of Quantitative Bioanalysis in Preclinical Research using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Quantitative bioanalysis using LC-MS/MS is a powerful technique for determining the concentration of a drug and its metabolites in complex biological matrices like plasma or serum. texilajournal.comresearchgate.net The fundamental principle involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection. An internal standard is introduced to the sample at the beginning of the process to correct for variability in sample extraction, injection volume, and potential matrix effects that can cause ion suppression or enhancement in the mass spectrometer. aptochem.comscispace.comkcasbio.com

The ideal internal standard is a stable isotope-labeled version of the analyte. aptochem.com Deuterated standards like 4-Hydroxy Atorvastatin-d5 are preferred because they have the same extraction recovery, chromatographic retention time, and ionization response as the non-deuterated analyte. aptochem.com This co-elution is crucial for accurately compensating for matrix-induced ionization fluctuations. kcasbio.comtexilajournal.com By measuring the ratio of the analyte's response to the internal standard's response, precise and accurate quantification can be achieved even if sample loss or matrix effects occur.

In preclinical research, it is often necessary to simultaneously measure the parent drug and its active metabolites to understand the complete pharmacokinetic profile. Several LC-MS/MS methods have been developed for the concurrent quantification of Atorvastatin (B1662188) and its primary hydroxylated metabolites, ortho-hydroxyatorvastatin (o-AT) and para-hydroxyatorvastatin (p-AT or 4-HAT). akjournals.comnifdc.org.cnacs.orgnih.govnih.gov In these assays, 4-Hydroxy Atorvastatin-d5 serves as the ideal internal standard for the quantification of 4-Hydroxy Atorvastatin.

The development of these multi-analyte assays begins with sample preparation, a critical step to remove proteins and other interfering components from the biological matrix. Common techniques employed for Atorvastatin and its metabolites include:

Protein Precipitation (PPT) : This is a simple and rapid method where an organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins. texilajournal.comwjarr.com

Liquid-Liquid Extraction (LLE) : This technique separates the analytes from the aqueous plasma sample into an immiscible organic solvent, such as methyl tert-butyl ether or a diethyl ether-dichloromethane mixture. acs.orgnih.govnih.gov

Solid-Phase Extraction (SPE) : This method provides a cleaner extract by passing the sample through a solid sorbent that retains the analytes, which are then eluted with a solvent. akjournals.comnih.gov

Following extraction, the sample is reconstituted in a suitable solvent and injected into the LC-MS/MS system for analysis. hpst.cz These methods are routinely applied to various biological matrices, including human, dog, and rat plasma. acs.org

The goal of chromatographic separation in this context is to resolve the analytes from endogenous matrix components to minimize interference during mass spectrometric detection. For methods employing stable isotope-labeled internal standards, the ideal scenario is the co-elution of the analyte and its deuterated counterpart. aptochem.comtexilajournal.com Because 4-Hydroxy Atorvastatin and 4-Hydroxy Atorvastatin-d5 have virtually identical chemical structures and properties, they behave similarly during chromatography.

However, a phenomenon known as the "isotope effect" can sometimes lead to slight differences in retention times between deuterated and non-deuterated compounds. scispace.comnih.gov This effect is more pronounced with an increasing number of deuterium (B1214612) atoms and can be influenced by the mobile phase composition. nih.gov Therefore, optimization of the chromatographic conditions is essential.

Typical chromatographic conditions for the separation of Atorvastatin and its metabolites involve:

Columns : Reversed-phase columns, particularly C18 columns, are most commonly used. akjournals.comacs.orgnih.govwjarr.com

Mobile Phases : A gradient or isocratic elution using a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous solution (often containing a modifier like formic acid or ammonium acetate) is employed. akjournals.comacs.orgnih.govguidechem.com The pH of the mobile phase can also be adjusted to enhance peak resolution. wjarr.com

By carefully selecting the column and mobile phase composition, analysts can ensure sharp, symmetrical peaks and achieve co-elution of the analyte and its deuterated internal standard, which is critical for robust and reliable quantification. aptochem.com

Tandem mass spectrometry is the detection method of choice for its high selectivity and sensitivity. For Atorvastatin and its hydroxylated metabolites, Electrospray Ionization (ESI) in the positive ion mode is consistently reported to yield the best response and sensitivity. acs.orgnih.govmdpi.com

The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. nih.govmdpi.comtandfonline.com In this mode, the first quadrupole (Q1) is set to isolate the protonated molecular ion ([M+H]+) of a specific analyte, known as the precursor ion. This ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) is set to monitor a specific, characteristic fragment ion, known as the product ion. This transition from precursor to product ion is highly specific to the analyte's structure, minimizing the likelihood of interference from other compounds in the matrix. nih.gov

The use of a deuterated internal standard like 4-Hydroxy Atorvastatin-d5 is advantageous because its precursor and product ions will have a higher mass-to-charge (m/z) ratio than the analyte due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to detect and quantify the analyte and the internal standard simultaneously and independently.

The table below summarizes typical MRM transitions used for the analysis of Atorvastatin and its metabolites.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Atorvastatin | 559.2 - 559.47 | 440.0 - 440.2 |

| o-Hydroxyatorvastatin | 575.2 - 575.4 | 440.18 - 466 |

| p-Hydroxyatorvastatin | 575.4 - 575.54 | 440.18 - 440.3 |

| Atorvastatin-d5 (IS) | 564.445 | 445 |

| Rosuvastatin (alternative IS) | 482.25 | 257.77 - 258 |

Data compiled from multiple sources. akjournals.comnifdc.org.cnnih.govnih.govnih.govguidechem.com

Rigorous Method Validation Parameters for Preclinical Bioanalytical Applications

Before a bioanalytical method can be used for preclinical studies, it must undergo rigorous validation to ensure its reliability and performance. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines for method validation. wjarr.comresearchgate.net Validation assesses several key parameters to prove that the method is suitable for its intended purpose.

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. researchgate.net Specificity is confirmed by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of the analyte and the internal standard. nih.gov

The use of a stable isotope-labeled internal standard like 4-Hydroxy Atorvastatin-d5 greatly enhances selectivity. Because the deuterated standard has a different mass-to-charge ratio, the mass spectrometer can easily distinguish it from the analyte and any endogenous compounds. texilajournal.com Furthermore, since the deuterated IS co-elutes with the analyte, it effectively normalizes any signal suppression or enhancement caused by the sample matrix, a phenomenon known as the matrix effect. kcasbio.com This ensures that the measured analyte concentration is not affected by the variability of the biological sample. kcasbio.com

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. usa-journals.com To assess linearity, a calibration curve is constructed by analyzing a series of calibration standards prepared by spiking known concentrations of the analyte and a constant concentration of the internal standard into a blank biological matrix. wjarr.com The peak area ratio of the analyte to the internal standard is then plotted against the nominal concentration of the analyte.

The curve is typically fitted with a linear regression model, often using a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the range. nih.govwaters.com The acceptance criterion for linearity is typically a correlation coefficient (r²) of 0.99 or greater. akjournals.comnih.govakjournals.com

The analytical range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. The lowest concentration in the range is the Lower Limit of Quantification (LLOQ), which must be determined with acceptable precision and accuracy. akjournals.comwjarr.com

The table below presents the linear ranges and correlation coefficients reported in various validated methods for Atorvastatin and its metabolites.

| Analyte(s) | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Atorvastatin, o- & p-Hydroxyatorvastatin | Human, Dog, Rat Plasma | 0.250 - 25.0 | Not Specified |

| Atorvastatin, o- & p-Hydroxyatorvastatin | Human Plasma | 0.1 - 20 | > 0.99 |

| Atorvastatin | Rat Plasma | 15.62 - 2000 | 0.9999 |

| Atorvastatin | Human Plasma | 0.20 - 151 | ≥ 0.99 |

| Atorvastatin, o- & p-Hydroxyatorvastatin | Rat Plasma | 0.1-20 (ATV), 0.5-20 (Metabolites) | ≥ 0.99 |

| Atorvastatin, o- & p-Hydroxyatorvastatin | Human Plasma | 0.4-100 (ATV), 0.12-30 (o-AT), 0.05-3 (p-AT) | Not Specified |

| Atorvastatin | Pharmaceutical Dosage | 4.0 - 100.0 (µg/mL) | 0.9993 - 0.9995 |

Data compiled from multiple sources. akjournals.comacs.orgnih.govwjarr.comnih.govakjournals.comresearchgate.net

Preclinical Metabolic Investigations and Pharmacokinetic Characterization Utilizing 4 Hydroxy Atorvastatin D5 Calcium

In Vitro Metabolic Profiling and Enzyme Kinetics in Subcellular Fractions and Isolated Hepatocytes (Non-Human)

In vitro systems, including subcellular fractions like liver microsomes and isolated hepatocytes from non-human species, provide a controlled environment to elucidate the metabolic pathways of a drug candidate and identify the enzymes responsible for its biotransformation. mdpi.com

Identification of Phase I (Hydroxylation) and Phase II Metabolic Pathways

Further metabolism can occur through Phase II conjugation reactions. For instance, a glucuronide conjugate of ortho-hydroxy Atorvastatin (B1662188) has been identified in the bile of rats and dogs, indicating the involvement of UDP-glucuronosyltransferases (UGTs) in the metabolic cascade. nih.gov The conversion of the active acid form to the inactive lactone is another key metabolic step, often proceeding through an acyl-glucuronide intermediate. nih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in 4-Hydroxylation

The formation of hydroxylated metabolites of Atorvastatin is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major isoform responsible. researchgate.netmedsafe.govt.nznih.gov Studies using human liver microsomes and recombinant human CYP3A enzymes have demonstrated that both CYP3A4 and CYP3A5 can metabolize Atorvastatin to its para- and ortho-hydroxy metabolites. researchgate.net

However, kinetic analyses reveal that CYP3A4 exhibits a higher affinity (lower Km) and a greater maximal velocity (Vmax) for Atorvastatin hydroxylation compared to CYP3A5. researchgate.net The intrinsic clearance of para- and ortho-hydroxyatorvastatin formation by CYP3A4 is significantly higher than that by CYP3A5, establishing CYP3A4 as the primary enzyme in Atorvastatin's metabolic clearance. researchgate.net

Enzyme Inhibition and Induction Studies with Atorvastatin Metabolites

Atorvastatin and its metabolites can influence the activity of drug-metabolizing enzymes, a critical consideration for potential drug-drug interactions. In vitro studies have shown that Atorvastatin can act as both an inhibitor and an inducer of CYP3A4. nih.gov Atorvastatin has been found to inhibit CYP3A4 activity in a concentration-dependent manner. researchgate.net

Furthermore, Atorvastatin and its metabolites, including the ortho- and para-hydroxy forms, are ligands for the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the expression of various drug-metabolizing enzymes and transporters, including CYP3A4. nih.govnih.gov In primary human hepatocytes, Atorvastatin, its lactone form, and the ortho-hydroxy metabolite have been shown to induce CYP3A4 expression. nih.gov Interestingly, the para-hydroxy metabolite exhibits a significantly reduced capacity to induce CYP3A4, suggesting differential effects of the various metabolites on enzyme induction. nih.govnih.gov

In Vivo Pharmacokinetic Studies in Animal Models

In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole-organism context.

Experimental Design and Selection of Animal Species (e.g., Rats, Dogs, Parrots)

The selection of appropriate animal models is a critical step in preclinical pharmacokinetic testing. Rats and dogs are commonly used species for studying the metabolic fate of drugs like Atorvastatin. nih.govcapes.gov.br These species provide valuable insights into the drug's behavior in mammals. For instance, studies in rats and dogs have been crucial in determining the primary routes of excretion and identifying key metabolites. nih.gov The use of Wistar rats has been documented in pharmacokinetic studies to assess parameters like liver uptake and potential sex-based differences. nih.gov In some specialized studies, other species like parrots might be considered based on specific research objectives, although less common for this particular compound.

Analysis of Absorption, Distribution, Metabolism, and Excretion (ADME) Using Deuterated Tracers

The use of deuterated tracers, such as a mixture of [D5/D0] Atorvastatin, is a powerful technique for elucidating the metabolic fate and excretion of a drug. nih.govcapes.gov.br This approach allows for the clear identification and tracking of drug-derived material in biological samples like bile and plasma. nih.gov

Studies in rats and dogs using this methodology have shown that after oral administration, Atorvastatin is primarily eliminated through the bile. nih.gov In rats, approximately 73% of an oral dose was excreted in the bile, while in dogs, it was 33%. nih.gov Unchanged Atorvastatin and its major metabolites, the para- and ortho-hydroxy derivatives, along with a glucuronide conjugate of the ortho-hydroxy metabolite, were identified in the bile of both species. nih.gov Plasma profiles in rats and dogs were similar and did not reveal any additional metabolites not found in the bile, indicating that oxidative metabolism is the principal pathway. nih.govcapes.gov.br

Interactive Data Table: In Vitro CYP3A4 Induction by Atorvastatin and its Metabolites

| Compound | Fold Induction of CYP3A4 mRNA (Median) |

| Atorvastatin | 6.5 |

| Atorvastatin Lactone | 7.1 |

| ortho-hydroxy Atorvastatin | 7.9 |

| para-hydroxy Atorvastatin | 2.5 |

| Rifampin (Positive Control) | 8.6 |

| Pravastatin (Negative Control) | No induction |

| Data based on treatment of primary human hepatocyte cultures. nih.gov |

Interactive Data Table: Kinetic Parameters of Atorvastatin Hydroxylation by CYP3A4 and CYP3A5

| Enzyme | Metabolite | Km (μM) | Vmax (pmol/min/pmol P450) |

| CYP3A4 | para-hydroxyatorvastatin | 22.8 ± 4.5 | 11.2 ± 0.8 |

| CYP3A4 | ortho-hydroxyatorvastatin | 25.3 ± 4.9 | 24.6 ± 1.6 |

| CYP3A5 | para-hydroxyatorvastatin | 62.1 ± 13.9 | 10.1 ± 1.2 |

| CYP3A5 | ortho-hydroxyatorvastatin | 74.2 ± 18.2 | 21.3 ± 2.8 |

| Data from incubations with recombinant human CYP3A enzymes. researchgate.net |

Determination of Pharmacokinetic Parameters (e.g., half-life, Cmax, AUC) in Preclinical Species

The pharmacokinetic profile of a drug and its metabolites is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. While direct experimental data for 4-Hydroxy Atorvastatin-d5 (calcium) is scarce, extensive research on its non-deuterated counterpart, para-hydroxy atorvastatin, in various preclinical models provides a valuable foundation for discussion.

Research Findings in Preclinical Species for Non-Deuterated para-Hydroxy Atorvastatin

In rats , following oral and intravenous administration of atorvastatin, the para-hydroxy metabolite is readily formed. The exposure to metabolites is significantly higher after oral administration, suggesting extensive first-pass metabolism in both the gut and the liver. nih.gov One study in rats reported that after a 10 mg/kg oral dose of atorvastatin, the AUC ratio of metabolites to the parent drug was seven-fold higher than after intravenous dosing, underscoring the significant presystemic metabolism. nih.gov

In cockatiels administered a single oral dose of atorvastatin (20 mg/kg), the pharmacokinetic parameters for para-hydroxyatorvastatin were determined. The estimated maximum plasma concentration (Cmax) was 172.4 ng/mL, the time to reach maximum concentration (Tmax) was 3 hours, and the terminal half-life (t1/2) was 6.8 hours. avma.org The longer half-life of this metabolite compared to the parent drug (4 hours) suggests that it may prolong the therapeutic effect in this species. avma.org

In orange-winged Amazon parrots , a similar study with a 20 mg/kg oral dose of atorvastatin yielded a Cmax of 34.10 ± 16.00 ng/mL, a Tmax of 5.00 ± 2.51 hours, and a half-life of 6.46 ± 54.20 hours for para-hydroxyatorvastatin. nih.govavma.org

The following interactive table summarizes the available pharmacokinetic data for the non-deuterated para-hydroxy atorvastatin in different preclinical species.

| Preclinical Species | Dose of Atorvastatin | Metabolite | Cmax (ng/mL) | Tmax (h) | Half-life (h) |

| Cockatiels | 20 mg/kg (oral) | para-hydroxyatorvastatin | 172.4 | 3 | 6.8 |

| Orange-Winged Amazon Parrots | 20 mg/kg (oral) | para-hydroxyatorvastatin | 34.10 ± 16.00 | 5.00 ± 2.51 | 6.46 ± 54.20 |

Expected Impact of Deuteration on Pharmacokinetic Parameters

The introduction of deuterium (B1214612) at metabolically active sites can significantly alter the pharmacokinetic profile of a drug. This is primarily due to the deuterium kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly by metabolic enzymes compared to a carbon-hydrogen (C-H) bond. deutramed.com For 4-Hydroxy Atorvastatin-d5, where deuterium atoms are placed on the phenyl ring, the following effects on its pharmacokinetic parameters could be anticipated, although they remain to be experimentally verified:

Half-life (t1/2): If the deuterated positions are involved in further metabolism, a slower rate of elimination would be expected, leading to a prolonged half-life.

Maximum Plasma Concentration (Cmax): The effect on Cmax is less predictable. It could potentially increase if the deuteration reduces first-pass metabolism, allowing more of the metabolite to reach systemic circulation. Conversely, if the formation of 4-Hydroxy Atorvastatin from atorvastatin is the rate-limiting step and is slowed by deuteration on the precursor, the Cmax of the metabolite could be lower.

Mechanistic Studies of Isotope Effects on Metabolic Stability and Disposition

The strategic placement of deuterium atoms in a molecule can provide valuable insights into its metabolic pathways and can be used to enhance its metabolic stability.

The Deuterium Kinetic Isotope Effect (KIE)

The metabolism of atorvastatin to its hydroxylated metabolites, including para-hydroxy atorvastatin, is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.gov This process involves the cleavage of a C-H bond. By replacing hydrogen with deuterium at a site of metabolic attack, the rate of this enzymatic reaction can be slowed down. researchgate.netnih.gov The C-D bond has a higher vibrational energy and is approximately 6 to 10 times more stable than the C-H bond, making it more difficult to break. osti.gov This phenomenon, known as the deuterium kinetic isotope effect (KIE), can lead to a reduction in the rate of metabolism, thereby increasing the metabolic stability of the compound. deutramed.com

Metabolic Stability of 4-Hydroxy Atorvastatin-d5 (Calcium)

For 4-Hydroxy Atorvastatin-d5, the deuterium atoms are located on the phenyl group. If this phenyl group is a site of further oxidative metabolism, the presence of deuterium would be expected to increase the metabolic stability of the molecule. This increased stability could translate to a longer duration of action and potentially a more consistent systemic exposure. However, the exact impact depends on whether the C-D bond cleavage is a rate-determining step in the subsequent metabolism of the hydroxy metabolite. nih.gov

Metabolic Switching and Disposition

A significant consequence of deuterating a specific metabolic site is the potential for "metabolic switching" or "metabolic shunting". osti.govnih.govnih.gov When one metabolic pathway is slowed down by the KIE, the metabolism of the drug may be redirected towards alternative, previously minor, pathways. nih.govresearchgate.net

In the context of 4-Hydroxy Atorvastatin-d5, if its further metabolism via oxidation of the deuterated phenyl ring is hindered, the metabolic machinery of the cell might compensate by increasing the rate of other metabolic transformations, such as:

Glucuronidation: The hydroxyl group of 4-Hydroxy Atorvastatin could be more readily conjugated with glucuronic acid.

Oxidation at other sites: Other non-deuterated positions on the molecule could become more susceptible to oxidation by CYP enzymes.

This metabolic switching can have profound effects on the disposition of the drug. nih.gov It could alter the profile of circulating metabolites, potentially leading to different pharmacological or toxicological outcomes. The predictability of metabolic switching is challenging and requires empirical investigation through in vitro and in vivo studies. nih.govnih.gov While deuteration is a powerful tool to enhance the pharmacokinetic properties of a drug, the complexity of metabolic pathways, especially for molecules metabolized by versatile enzymes like CYP3A4, necessitates careful experimental evaluation to understand the full impact of isotopic substitution. nih.gov

Role in Drug Discovery and Development Research

Contribution to Understanding Drug Metabolism Variability in Preclinical Species

The study of drug metabolism in different preclinical species is fundamental to predicting a drug's pharmacokinetic profile and potential toxicity in humans. Stable isotope-labeled compounds like 4-Hydroxy Atorvastatin-d5 are instrumental in these investigations. While specific studies detailing the use of 4-Hydroxy Atorvastatin-d5 for this purpose are not extensively published, the principles are well-established through research involving its parent compound, atorvastatin-d5.

In a notable study, the metabolic fate of atorvastatin (B1662188) was examined in rats and dogs using a mixture of deuterated (d5) and non-deuterated (d0) atorvastatin. nih.govcapes.gov.br This approach allowed for the clear identification of atorvastatin-derived metabolites in bile and plasma samples through tandem mass spectrometry by screening for the characteristic molecular clusters of the d5/d0-labeled compounds. nih.gov The study revealed that while both species primarily undergo oxidative metabolism to form ortho- and para-hydroxy metabolites, the extent of biliary excretion differed significantly, accounting for 73% of the oral dose in rats and 33% in dogs. nih.govcapes.gov.br Such comparative studies are crucial for understanding species-specific differences in drug handling, which can have significant implications for the extrapolation of animal data to humans.

Application in Preclinical Drug-Drug Interaction (DDI) Studies

Preclinical DDI studies are essential for identifying potential risks when a new drug candidate is co-administered with other medications. qps.com Stable isotope-labeled internal standards are critical in these studies for accurate pharmacokinetic analysis.

A key preclinical study investigated the drug-drug interaction between atorvastatin and cyclosporine in rats and dogs using intravenously administered atorvastatin-d5. researchgate.net This stable isotope-labeled version of atorvastatin allowed for the simultaneous tracking of both the orally administered non-labeled atorvastatin and the intravenously administered labeled form. This design enabled the researchers to precisely calculate the pharmacokinetic parameters for both the absorption and elimination of atorvastatin in the presence and absence of cyclosporine. The study found that co-administration of cyclosporine significantly increased the systemic exposure to orally administered atorvastatin in both rats and dogs. researchgate.net This increase was attributed to the inhibition of hepatic uptake of atorvastatin and effects on intestinal absorption. researchgate.net

The application of 4-Hydroxy Atorvastatin-d5 in preclinical DDI studies would be analogous. For instance, it could be used as an internal standard to quantify the levels of the 4-hydroxy atorvastatin metabolite when the parent drug, atorvastatin, is co-administered with a potential interacting drug. This is particularly important as metabolites themselves can be subject to DDIs, and understanding these interactions is crucial for a comprehensive safety assessment. osf.io The use of a stable isotope-labeled metabolite ensures that the quantification of the metabolite is not affected by matrix effects or variations in extraction efficiency, which is paramount for the reliability of DDI study outcomes. biopharmaservices.com

Utilization in Metabolite Identification and Quantification Strategies for New Chemical Entities

The identification and quantification of metabolites is a cornerstone of drug metabolism and pharmacokinetics (DMPK) studies. 4-Hydroxy Atorvastatin-d5 (calcium) is primarily utilized as an internal standard in the development and validation of bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of atorvastatin and its metabolites. osf.io

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis. This is because its chemical and physical properties are nearly identical to the analyte of interest, but it has a different mass. This allows it to co-elute with the analyte during chromatographic separation and experience similar ionization effects in the mass spectrometer, thus effectively compensating for matrix effects and variations in sample processing. nih.gov

Several validated LC-MS/MS methods have been reported for the quantification of atorvastatin and its active metabolites, including 4-hydroxy atorvastatin, in human plasma, utilizing 4-Hydroxy Atorvastatin-d5 as an internal standard. osf.io These methods demonstrate high sensitivity, with lower limits of quantification (LLOQ) in the low ng/mL range, and have been successfully applied to clinical pharmacokinetic studies.

Table 1: Bioanalytical Method Parameters for Quantification of Atorvastatin Metabolites Using 4-Hydroxy Atorvastatin-d5

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Analytical Technique | UPLC-MS/MS | LC-MS/MS |

| Internal Standard | 4-Hydroxy Atorvastatin-d5 | 4-Hydroxy Atorvastatin-d5 |

| Matrix | Human Plasma | Human Plasma |

| Extraction Method | Solid Phase Extraction | Liquid-Liquid Extraction |

| Linearity Range (4-hydroxy atorvastatin) | 0.200-20 ng/mL | 0.20–48 ng/ml |

| Within-batch Precision (%CV) | ≤ 15% | ≤ 14% |

| Between-batch Precision (%CV) | ≤ 15% | ≤ 14% |

| Accuracy (% Bias) | Within ±15% | 92.02–109.94% |

| Extraction Recovery | >80% | 105.46 ± 2.35% |

Data synthesized from representative bioanalytical method validation studies.

These robust and reliable analytical methods are crucial for accurately characterizing the pharmacokinetic profiles of new chemical entities and their metabolites, providing essential data for regulatory submissions.

Reference Standard Applications in Quality Control and Research Traceability

In the pharmaceutical industry, reference standards are of paramount importance for ensuring the quality, purity, and potency of drug substances and products. lgcstandards.comlongdom.org A reference standard is a highly purified compound that is used as a benchmark for analytical measurements. 4-Hydroxy Atorvastatin-d5 (calcium), as a well-characterized compound, serves as a crucial reference standard in several applications.

It is classified as a stable isotope-labeled reference standard for drug metabolites. researchgate.net In this capacity, it is used for:

Method Validation: During the validation of new analytical methods, such as the LC-MS/MS methods mentioned previously, 4-Hydroxy Atorvastatin-d5 is used to assess key parameters like selectivity, accuracy, precision, and stability. nih.gov

System Suitability Testing: In routine quality control analysis, it can be used to verify the performance of the analytical system before running samples.

Identification and Quantification: It serves as a definitive point of comparison for the identification and quantification of 4-hydroxy atorvastatin in various samples.

The use of such a reference standard ensures the traceability of analytical results. researchgate.net Traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations. researchgate.net By using a certified reference standard like 4-Hydroxy Atorvastatin-d5, laboratories can ensure that their measurements are accurate and comparable to those made by other laboratories, which is a fundamental requirement for regulatory compliance and the global pharmaceutical trade. researchgate.netmdpi.comorioledhub.com

The certificate of analysis accompanying a reference standard provides critical information about its purity and characterization, which is essential for its proper use in quality control and for maintaining the integrity of research data. simsonpharma.com

Future Research Directions and Methodological Advancements

Integration with Advanced Omics Technologies (e.g., Pharmacometabolomics)

The era of "omics" has opened new avenues for understanding the intricate interactions between drugs and biological systems. Pharmacometabolomics, the application of metabolomics in drug discovery and development, is a particularly promising field. The integration of data from multi-omics technologies has the potential to uncover patient-level disease characteristics and individual responses to treatment. nih.gov

Future research will likely focus on using deuterated standards like 4-Hydroxy Atorvastatin-d5 to trace and quantify metabolic pathways affected by atorvastatin (B1662188). By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build comprehensive models of how atorvastatin and its metabolites influence cellular networks. For instance, multi-omics studies have already suggested that statin therapy is associated with changes in the gut microbiome and circulating metabolites, which could impact clinical outcomes. nih.gov Using 4-Hydroxy Atorvastatin-d5 in such studies would allow for precise quantification of this key metabolite, helping to correlate its levels with specific changes in the host's metabolome and microbiome. nih.gov This approach could reveal novel biomarkers for drug response and provide deeper mechanistic insights into the pleiotropic effects of statins. youtube.com Deep-learning models are being developed to integrate these large, heterogeneous datasets to identify novel drug-omics associations with greater sensitivity than traditional statistical methods. nih.gov

Development of Novel Bioanalytical Techniques for Metabolite Quantification

The accurate quantification of drug metabolites in biological matrices is fundamental to pharmacokinetic and metabolic studies. 4-Hydroxy Atorvastatin-d5 (calcium salt) is instrumental in this area, primarily serving as a deuterated internal standard in mass spectrometry-based assays. nih.gov

The development of highly selective, sensitive, and rapid ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods has been a significant advancement. nih.gov These methods use deuterated internal standards like 4-Hydroxy Atorvastatin-d5 to ensure reliable quantification by correcting for matrix effects and variations during sample processing. nih.govkcasbio.com The co-elution of the deuterated standard with the non-labeled analyte normalizes for ion suppression or enhancement, which is a common challenge in complex biological samples like plasma. kcasbio.com

Future advancements will likely focus on further enhancing the sensitivity and throughput of these techniques. This could involve the development of novel sample preparation methods, more efficient chromatographic separations, and next-generation mass spectrometers. The goal is to achieve even lower limits of quantification, which is crucial for studies involving low concentrations of metabolites. A validated UPLC-MS/MS method can quantify atorvastatin and its active metabolites, 2-hydroxy atorvastatin and 4-hydroxy atorvastatin, within a short analysis time, making it suitable for high-throughput clinical sample analysis. nih.gov

Expansion of Isotopic Labeling Applications in Mechanistic Pharmacology

Isotopic labeling, particularly with stable isotopes like deuterium (B1214612), is a powerful tool in mechanistic pharmacology. clearsynth.compharmaffiliates.com Beyond its use in quantitative analysis, 4-Hydroxy Atorvastatin-d5 and other deuterated compounds are invaluable for elucidating the mechanisms of drug metabolism and action. clearsynth.com

The replacement of hydrogen with deuterium creates a stronger chemical bond, which can slow down metabolic reactions that involve the cleavage of that bond—a phenomenon known as the kinetic isotope effect (KIE). juniperpublishers.com By strategically placing deuterium atoms on a drug molecule or its metabolite, researchers can probe the sites of metabolic attack by enzymes like cytochrome P450 (CYP). researchgate.net This can help in understanding metabolic pathways and identifying the specific enzymes responsible for a drug's breakdown. caymanchem.com

Furthermore, deuteration can sometimes lead to "metabolic shunting," where the blockage of one metabolic pathway enhances others. juniperpublishers.comnih.gov Studying these effects with isotopically labeled compounds provides a detailed map of a drug's metabolic fate. This information is critical for predicting drug-drug interactions and understanding inter-individual variability in drug response. juniperpublishers.com The use of deuterated compounds has a long history in human metabolic and pharmacokinetic probe studies. juniperpublishers.com

Prospects for Deuterated Metabolites in Preclinical Translational Research

The unique properties of deuterated compounds offer significant prospects for preclinical translational research. The modification of a drug's metabolic profile through deuteration can lead to improved pharmacokinetic properties. nih.govpharmaffiliates.com This "heavy drug" approach is an emerging strategy in drug discovery to enhance metabolic stability, reduce the formation of toxic metabolites, and potentially prolong a drug's half-life. juniperpublishers.compharmaffiliates.com

Moreover, the improved metabolic stability of deuterated compounds can translate into enhanced efficacy and a better safety profile. pharmaffiliates.com For example, in preclinical cancer models, deuteration of a drug led to improved pharmacokinetic parameters and stronger anti-tumor activity. nih.gov As research progresses, the strategic use of deuterated metabolites in preclinical models will likely become more common, helping to bridge the gap between early-stage discovery and clinical development by providing more predictive data on a drug's behavior in vivo. This can ultimately lead to the development of safer and more effective medicines. juniperpublishers.com

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.